molecular formula C9H9ClO2 B097190 1-(3-Chlorophenoxy)propan-2-one CAS No. 15422-18-1

1-(3-Chlorophenoxy)propan-2-one

Cat. No.: B097190
CAS No.: 15422-18-1
M. Wt: 184.62 g/mol
InChI Key: PIVYTAGSGZUOOB-UHFFFAOYSA-N
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Description

1-(3-Chlorophenoxy)propan-2-one is an organic compound with the molecular formula C9H9ClO2. It is a chlorinated derivative of phenoxypropanone, characterized by the presence of a chlorophenyl group attached to a propanone backbone.

Scientific Research Applications

1-(3-Chlorophenoxy)propan-2-one has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Chlorophenoxy)propan-2-one can be synthesized through the reaction of 3-chlorophenol with α-chloroacetone in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like acetone and is heated to around 60°C for several hours. The product is then purified using column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reactants and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is often purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chlorophenoxy)propan-2-one undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions:

    Nucleophilic substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products Formed:

    Nucleophilic substitution: Products depend on the nucleophile used, such as phenols or amines.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols

Comparison with Similar Compounds

  • 1-(4-Chlorophenoxy)propan-2-one
  • 1-(2-Chlorophenoxy)propan-2-one
  • 1-(4-Bromophenoxy)propan-2-one

Comparison: 1-(3-Chlorophenoxy)propan-2-one is unique due to the position of the chlorine atom on the phenyl ring, which can influence its reactivity and biological activity. Compared to its isomers, it may exhibit different chemical and physical properties, making it suitable for specific applications .

Properties

IUPAC Name

1-(3-chlorophenoxy)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-7(11)6-12-9-4-2-3-8(10)5-9/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIVYTAGSGZUOOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)COC1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00309424
Record name 1-(3-Chlorophenoxy)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00309424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15422-18-1
Record name NSC211928
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211928
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(3-Chlorophenoxy)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00309424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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